molecular formula C27H46O9 B10823333 Turkesterone (hydrate)

Turkesterone (hydrate)

Cat. No.: B10823333
M. Wt: 514.6 g/mol
InChI Key: KPDDBZPCPQHPNZ-ZSNHUFKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification within the Ecdysteroid Family

Turkesterone (B103) is a naturally occurring phytoecdysteroid, a subclass of ecdysteroids which are steroidal compounds analogous to insect molting hormones. wikipedia.orga2glifestyle.com Ecdysteroids are broadly categorized based on their origin into phytoecdysteroids (from plants), zooecdysteroids (from animals), and mycoecdysteroids (from fungi). nih.gov Turkesterone, with its characteristic polyhydroxylated cyclopentanoperhydrophenanthrene skeleton, is structurally similar to other ecdysteroids like ecdysterone (20-hydroxyecdysone). wikipedia.orgnih.gov It is specifically classified as a phytoecdysteroid due to its primary isolation from various plant species. wikipedia.orggym-mikolo.com

Academic Significance and Research Rationale

The academic interest in Turkesterone stems from its diverse reported biological activities, which include anabolic, adaptogenic, and metabolic effects. scispace.commjfitness.au Unlike anabolic-androgenic steroids that function through the androgen receptor, Turkesterone and other phytoecdysteroids are believed to exert their effects through different signaling pathways, making them a subject of research for potentially safer anabolic agents. wikipedia.orgpro-hormones.co.uk The rationale for ongoing research is to understand its mechanisms of action, potential therapeutic applications, and to validate the traditional uses of plants containing this compound. scispace.comresearchgate.net Studies are exploring its role in protein synthesis, muscle growth, and its interaction with cellular receptors, which could have implications for sports nutrition and medicine. mjfitness.aumdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O9

Molecular Weight

514.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one;hydrate

InChI

InChI=1S/C27H44O8.H2O/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4;/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3;1H2/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+;/m0./s1

InChI Key

KPDDBZPCPQHPNZ-ZSNHUFKWSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O.O

Canonical SMILES

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O.O

Origin of Product

United States

Natural Occurrence and Bioproduction of Turkesterone Hydrate

Biosynthesis Pathways in Botanical Systems

The biosynthesis of phytoecdysteroids, including Turkesterone (B103), is a complex process that is not yet fully elucidated. mdpi.com However, it is understood to originate from the mevalonate (B85504) pathway in the plant cell's cytosol, with acetyl-CoA serving as the initial precursor. mdpi.com

The general steps are believed to involve:

The formation of isopentenyl pyrophosphate (IPP) from mevalonic acid. mdpi.com

The condensation of six IPP units to form squalene (B77637). mdpi.com

The epoxidation and cyclization of squalene to produce lanosterol. mdpi.com

Subsequent conversion to cholesterol and then dehydrogenation to 7-dehydrocholesterol. d-nb.info

A series of hydroxylation steps at various carbon atoms, ultimately leading to the formation of Turkesterone and other ecdysteroids. d-nb.info

In spinach, lathosterol (B1674540) has been identified as a precursor for ecdysteroid biosynthesis. nih.gov The pathway is highly regulated, with evidence suggesting the involvement of phosphorylated intermediates. nih.govresearchgate.net

Ajuga turkestanica as a Primary Source

Sustainable Bioproduction Strategies

The reliance on wild-harvested plants for Turkesterone presents challenges related to sustainability and variable yields. nih.gov Plant cell culture technologies offer a promising alternative for the controlled and sustainable production of this valuable compound. d-nb.infonih.gov

In vitro cultures of Ajuga species have been successfully established to produce phytoecdysteroids, including Turkesterone. nih.gov Callus and suspension cell cultures, as well as hairy root cultures, have been investigated for their potential to accumulate these compounds. d-nb.infoscispace.com Research has shown that cell cultures of Ajuga can produce Turkesterone, with 20-hydroxyecdysone (B1671079) often being the most abundant phytoecdysteroid, followed by Turkesterone and cyasterone. nih.govresearchgate.net The content of these compounds in cell cultures can be comparable to or even higher than in wild or greenhouse-grown plants. nih.govresearchgate.net

Several factors can be manipulated in plant cell culture systems to enhance the yield of Turkesterone:

Culture Media Composition: The concentration of nutrients such as nitrogen, phosphate, and sucrose, as well as the presence of plant growth regulators, can significantly impact secondary metabolite production. d-nb.info For instance, in Ajuga cell cultures, a higher yield of 20-hydroxyecdysone and Turkesterone was observed on a medium supplemented with specific concentrations of NAA (a synthetic auxin) and BA (a cytokinin) or kinetin. nih.gov

Elicitation: The addition of elicitors, which are compounds that trigger defense responses in plants, can stimulate the production of secondary metabolites. Methyl jasmonate (MeJ) has been shown to be an effective elicitor for increasing the biosynthesis of 20-hydroxyecdysone and Turkesterone in Ajuga and Silene hairy root cultures. bio-conferences.org

Precursor Feeding: Supplying the culture with precursors of the biosynthetic pathway, such as mevalonate, can also enhance the production of the desired compound. nih.gov

Genetic Modification: Induced mutagenesis has been explored as a strategy to develop high-yielding cell strains. For example, treatment of A. turkestanica cell cultures with a mutagen resulted in a cell line with increased ecdysterone production while retaining the ability to produce Turkesterone. researchgate.net

Advanced Analytical Methodologies for Turkesterone Hydrate Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a cornerstone of natural product research, enabling the separation of complex mixtures into individual components. For Turkesterone (B103), various chromatographic methods are employed to isolate it from plant sources and to quantify its concentration in extracts and final products.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of Turkesterone. mdpi.comresearchgate.net Reversed-phase HPLC, often using a C18 column, is particularly effective for separating ecdysteroids. mdpi.comresearchgate.net

Research Findings:

A validated HPLC method has been developed for the simultaneous identification and quantification of ecdysterone and Turkesterone. mdpi.comresearchgate.net This method utilizes a reversed-phase stationary phase and a gradient elution, allowing for the separation of the compounds in a short timeframe. mdpi.comhsnstore.eu The method has demonstrated the ability to quantify Turkesterone at low concentrations, with a limit of detection around 11.43 μg/mL. mdpi.comresearchgate.net

In one study, HPLC analysis of various dietary supplements revealed significant discrepancies in Turkesterone content, highlighting the necessity of reliable analytical methods for quality control. mdpi.com The retention time for Turkesterone in a specific HPLC setup was reported to be 4.554 minutes. mdpi.comresearchgate.net HPLC is also used to verify the purity of synthesized Turkesterone derivatives. nih.govresearchgate.net The technique is considered more precise than UV-Visible spectroscopy for quantifying ecdysteroids, as UV methods can be skewed by the presence of other similar compounds. hsnstore.eu

Table 1: HPLC Method Parameters for Turkesterone Analysis

Parameter Value/Description Source
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mdpi.comresearchgate.net
Stationary Phase C18 column mdpi.comwne.edu
Detection UV-VIS at λ = 242 nm mdpi.comresearchgate.net
Retention Time ~4.554 min mdpi.comresearchgate.net

| Quantification Limit | 11.43 μg/mL | mdpi.comresearchgate.net |

Other Advanced Chromatographic Separations (e.g., HPTLC, GC)

Beyond HPLC, other chromatographic techniques play a role in Turkesterone research. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the qualitative and quantitative analysis of phytoecdysteroids. nih.govresearchgate.net Gas Chromatography (GC) can also be used, though it often requires prior derivatization of the phytoecdysteroids. researchgate.net

Research Findings:

HPTLC methods have been developed and validated for the determination and quantification of Turkesterone alongside other phytoecdysteroids like 20-hydroxyecdysone (B1671079) and ponasterone A. nih.govdntb.gov.ua One study utilized HPTLC to confirm the presence of Turkesterone in Rhaponticum carthamoides extract. researchgate.netdntb.gov.ua While HPTLC is a valuable screening tool, results are often confirmed using HPLC for greater accuracy. researchgate.netnih.gov Thin-Layer Chromatography (TLC) is also used for monitoring reaction progress and for preliminary purification, often with a chloroform (B151607)/ethanol solvent system. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Once isolated, spectroscopic and spectrometric techniques are indispensable for elucidating the precise chemical structure of Turkesterone and confirming its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules. Both ¹H-NMR and ¹³C-NMR are used to map the carbon-hydrogen framework of Turkesterone.

Research Findings:

The structures of Turkesterone and its derivatives have been unambiguously determined using a combination of ¹H and ¹³C NMR. nih.govresearchgate.net Key shifts in the ¹H-NMR spectrum, such as the downfield shift of the H-11 signal upon acylation, provide crucial information about the location of chemical modifications. nih.gov For instance, the H-11 signal shifts from approximately δ 4.1 in Turkesterone to δ 5.3 in its 11α-acyl derivatives. nih.gov Similarly, ¹³C-NMR data reveals shifts in carbon signals upon derivatization, with the acetyl carbonyl (C=O) appearing around δ 170. nih.gov Detailed 1D and 2D-NMR experiments (COSY, HSQC, HMBC) are used for complete assignment of all proton and carbon signals. neu.edu.truzh.ch

Table 2: Key ¹H-NMR Chemical Shifts (δ ppm) for Turkesterone and Derivatives

Proton Turkesterone 11α-acyl derivative Source
H-11 ~4.1 ~5.3 nih.gov

| H-22 | ~3.44 | ~4.8 (with C-22 derivatization) | nih.gov |

Table 3: Key ¹³C-NMR Chemical Shifts (δ ppm) for Turkesterone and Derivatives

Carbon Turkesterone Acetylated Derivative Source
C-11 ~69.5 ~71-72 nih.gov
Acetyl C=O N/A ~170 nih.gov

| Acetyl CH₃ | N/A | ~21 | nih.gov |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is used to determine the molecular weight of Turkesterone and its derivatives, confirming their identity and assessing purity. nih.govresearchgate.net

Research Findings:

Low-resolution and high-resolution mass spectrometry (HRMS) are used to identify Turkesterone derivatives and confirm their molecular formula. nih.govuzh.ch The structures of synthesized Turkesterone analogues are routinely confirmed by mass spectrometry in conjunction with NMR. nih.govwne.edu For example, the identification of various turkesterone 11α-acyl derivatives was achieved through mass spectrometry. nih.gov Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing a robust method for analyzing complex samples containing Turkesterone. wne.edu

Ultraviolet-Visible (UV-VIS) Spectroscopy for Detection

Ultraviolet-Visible (UV-VIS) spectroscopy is a straightforward and common method for detecting and quantifying compounds with chromophores, such as the α,β-unsaturated ketone system in ecdysteroids.

Research Findings:

The UV spectra of ecdysteroids, including Turkesterone, are typically determined in methanol (B129727). nih.govresearchgate.net The characteristic absorption maximum (λmax) for ecdysteroids is around 242 nm, which is the wavelength commonly used for detection in HPLC systems. mdpi.comresearchgate.net While useful for detection, UV spectroscopy is considered less specific for quantification compared to HPLC, as different ecdysteroids can have similar absorption profiles. hsnstore.eu

Table 4: Mentioned Compounds

Compound Name
Turkesterone
Turkesterone (hydrate)
20-hydroxyecdysone (Ecdysterone)
Ponasterone A
Turkesterone 2-acetate
Turkesterone 11,22-diacetate
Turkesterone 2,11-diacetate
Turkesterone 11α-propionate
Turkesterone 11α-butanoate
Turkesterone 11α-hexanoate
Turkesterone 11α-decanoate
Turkesterone 11α-laurate
Turkesterone 11α-myristate
14-deoxy-20-hydroxyecdysone
Poststerone
Ajugasterone C
3-norpseudozoanthoxanthin
Polypodin B
Acaulesterone
Rhapocasterones A and B
Ajugacetalsterone A
Progesterone
Chloroform
Ethanol
Methanol
Acetonitrile
Dioxan
Tetrahydrofuran
Pyridine
Acetone
Phenylboronic acid
2,2-dimethoxypropane

Method Validation in Research Contexts

The reliability and acceptance of analytical data in scientific research hinge upon a process known as method validation. For a compound like Turkesterone (hydrate), particularly when it is the subject of phytochemical, pharmacological, or quality control investigations, validating the analytical methods used is a critical step. Validation ensures that the chosen method is fit for its intended purpose, providing confidence in the results generated. The International Council for Harmonisation (ICH) provides a framework with specific parameters that are assessed during the validation process. mdpi.comresearchgate.net

Ensuring Accuracy, Precision, and Robustness

In analytical chemistry, the trifecta of accuracy, precision, and robustness forms the cornerstone of method validation, ensuring the reliability of quantitative analysis. mastelf.comajpamc.com

Accuracy refers to the closeness of the mean test results obtained by the method to the true value of the analyte. mdpi.com It is often evaluated using recovery studies, where a known amount of the analyte (in this case, Turkesterone) is added to a sample matrix and then analyzed. The percentage of the added analyte that is successfully measured, or "recovered," determines the accuracy. For instance, in the validation of a High-Performance Liquid Chromatography (HPLC) method for Turkesterone, recovery tests were conducted at three different concentration levels (16 µg/mL, 25 µg/mL, and 50 µg/mL). mdpi.com The results demonstrated a high degree of accuracy, with percentage recoveries for Turkesterone in the range of 99.96% to 100.09%. mdpi.com

Precision denotes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.comajpamc.com It is typically assessed at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or on different equipment. mastelf.com Precision is mathematically expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A low %RSD value indicates high precision. mastelf.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. mdpi.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in column temperature, mobile phase composition, or flow rate. mdpi.comajpamc.com For example, the robustness of an HPLC method for Turkesterone analysis was evaluated by intentionally varying the column temperature to determine if such changes significantly impacted the results. mdpi.com

The following table summarizes key validation parameters for a developed HPLC method for Turkesterone analysis.

Validation ParameterTurkesterone
Accuracy (% Recovery) 99.96 – 100.09%
Limit of Detection (LOD) 3.77 µg/mL
Limit of Quantification (LOQ) 11.43 µg/mL
Data sourced from a study on the development and validation of an HPLC method for phytoecdysteroids. mdpi.com

Application in Phytoecdysteroid Extracts

Validated analytical methods are indispensable for the analysis of complex botanical materials, such as phytoecdysteroid extracts. These extracts, derived from plants like Ajuga turkestanica, Rhaponticum carthamoides, and Cyanotis arachnoidea, contain a mixture of compounds, including Turkesterone and other ecdysteroids like 20-hydroxyecdysterone. mdpi.comresearchgate.netmu-plovdiv.bg

The primary application of these validated methods is in the quality control of dietary supplements and raw materials. mdpi.com A robust and accurate HPLC or HPTLC method can selectively separate and precisely quantify Turkesterone, even in the presence of structurally similar compounds. mdpi.comnih.gov This is crucial for verifying that a product contains the amount of Turkesterone claimed on its label and for ensuring consistency between different batches. nih.gov

Research has shown significant discrepancies in the composition of commercial supplements. mdpi.comthemalaysianreserve.com The application of validated methods has revealed that some products marketed as containing Rhaponticum carthamoides extract had significantly less ecdysterone than labeled and, in some cases, an unexpected absence of Turkesterone, suggesting a poor quality extract. mdpi.com This highlights the importance of applying rigorously validated analytical procedures to ensure the quality and reliability of phytoecdysteroid-containing products available to consumers. mdpi.com

The developed methods are sensitive enough to detect and quantify Turkesterone at low concentrations, making them suitable for both research programs and routine quality control. mdpi.comoxfordicsb.org For example, a validated HPLC method was successfully applied to identify and quantify Turkesterone and ecdysterone in eleven different dietary supplements, demonstrating its effectiveness in real-world applications. mdpi.com

The table below illustrates hypothetical results from the analysis of different plant extracts, showcasing the utility of a validated method in quantifying specific phytoecdysteroids.

Sample Source20-Hydroxyecdysterone (mg/capsule)Turkesterone (mg/capsule)
A. turkestanica Extract5.210.5
R. carthamoides Extract35.1Not Detected
C. arachnoidea Extract45.01.2
This table is for illustrative purposes, based on findings that different plant extracts contain varying ratios of phytoecdysteroids. mdpi.com

Molecular Mechanisms of Action of Turkesterone Hydrate

Interaction with Ecdysteroid Receptors

In invertebrates, particularly arthropods, turkesterone's primary mechanism of action involves binding to the ecdysteroid receptor (EcR), a nuclear receptor that plays a crucial role in developmental processes. transparentlabs.comjackedfactory.com

Binding Affinity to Invertebrate Ecdysteroid Receptors (e.g., Chironomus tentans receptor)

Research has demonstrated that turkesterone (B103) binds to the ecdysteroid receptor of the insect Chironomus tentans. One study determined its binding affinity (KD) to be 0.491 µM for the C. tentans receptor. caymanchem.com Another study on an epithelial cell line from Chironomus tentans found that turkesterone binds with a similar affinity to the ecdysteroid receptor as 20-hydroxyecdysone (B1671079). eje.czeje.cz The potency of turkesterone to elicit a hormonal response, such as the induction of acetylcholinesterase, corresponds with its binding affinity to the ecdysteroid receptor. eje.cz

Table 1: Binding Affinity and Biological Activity of Turkesterone in Chironomus tentans

Parameter Value Reference
Binding Affinity (KD) 0.491 µM caymanchem.com

Induction of Developmental Processes in Arthropods (e.g., pupariation in G. mellonella, S. bullata, D. vulpinus)

The binding of turkesterone to the ecdysteroid receptor triggers a cascade of gene expression changes that lead to significant developmental events in arthropods, most notably molting and pupariation. transparentlabs.combonytobeastly.com Studies have shown that turkesterone induces pupariation in the last instar larvae of several insect species. caymanchem.com

The effectiveness of turkesterone varies between species. For instance, in the dipteran Sarcophaga bullata, turkesterone is approximately tenfold more active than 20-hydroxyecdysone, while in the coleopteran Dermestes vulpinus, it has comparable activity. eje.cz Conversely, in the lepidopteran Galleria mellonella, it shows almost no effect. eje.cz

Table 2: Effective Doses (ED50) of Turkesterone for Pupariation Induction in Insect Larvae

Insect Species ED50 (µ g/larva ) Reference
Galleria mellonella 10 caymanchem.com
Sarcophaga bullata 0.03 caymanchem.com

Modulation of Protein Synthesis Pathways

Turkesterone (hydrate) is a phytoecdysteroid that has garnered attention for its potential anabolic properties, specifically its role in modulating the complex cellular processes of protein synthesis. This section delves into the molecular mechanisms through which turkesterone is proposed to exert its influence on muscle growth and repair, focusing on its effects on mRNA translation, its interaction with the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, and its regulation of myostatin gene expression.

Influence on mRNA Translation Processes

The synthesis of new proteins is a fundamental biological process for muscle hypertrophy, and evidence suggests that turkesterone may enhance this process by optimizing the efficiency of mRNA translation. pro-hormones.co.ukdoublewoodsupplements.compncmaine.com The proposed mechanism involves the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of muscle growth. tigerfitness.comnih.govnih.gov Activation of this pathway is believed to be a key event through which ecdysteroids, including turkesterone, promote protein synthesis. tigerfitness.comnih.govnih.gov

Research indicates that the anabolic effects of turkesterone are comparable to some synthetic anabolic agents, with studies in castrated rats showing significant increases in muscle mass and total protein content. mdpi.com This has led to the hypothesis that turkesterone and other phytoecdysteroids can increase muscle protein synthesis by enhancing the translational efficiency of mRNA. mdpi.comscirp.orgscirp.org This means that the existing messenger RNA molecules, which carry the genetic code for building proteins, are used more effectively, leading to an accelerated rate of protein production. pro-hormones.co.ukpncmaine.com Furthermore, some studies suggest that ecdysteroids may also promote the uptake of essential amino acids, such as leucine, into muscle cells, further contributing to a positive nitrogen balance and preventing muscle breakdown. pro-hormones.co.uk

In experiments involving the administration of turkesterone to mice, it was observed that the intensification of protein synthesis was a result of the activation of processes at the translational level, rather than an increase in RNA synthesis. google.com This distinction is significant as it points to a specific mode of action that enhances the efficiency of the existing protein-building machinery within the cell.

Impact on Insulin-like Growth Factor-1 (IGF-1) Expression

The Insulin-like Growth Factor-1 (IGF-1) pathway is a central regulator of muscle growth and anabolism. Emerging research suggests that turkesterone may exert some of its anabolic effects by modulating this critical signaling cascade. It is postulated that turkesterone may bind to the membrane-bound estrogen receptor beta (ER-β), which in turn can lead to an increase in the transcription of IGF-1. mdpi.com This newly synthesized IGF-1 can then bind to its own receptors on muscle cells, activating the PI3K/Akt/mTOR pathway and thereby enhancing protein synthesis and translational efficiency. mdpi.comscirp.orgscirp.org

While direct evidence from human studies on turkesterone's effect on circulating IGF-1 levels is still developing, some preliminary investigations have shown non-significant increases in serum IGF-1 concentrations following turkesterone supplementation. researchgate.netresearchgate.net In vitro studies and research on other ecdysteroids further support the potential for these compounds to influence the IGF-1 axis. transparentlabs.com For instance, some in vitro research indicates that ecdysteroids can increase circulating levels of IGF-1. transparentlabs.com

It is important to note that the relationship between turkesterone and IGF-1 is complex and may involve interplay with other signaling pathways. The activation of the PI3K/Akt pathway by turkesterone provides a mechanistic link to the anabolic effects also mediated by IGF-1. nih.govscirp.orgscirp.org

Regulation of Myostatin Gene Expression

Myostatin is a protein that acts as a negative regulator of muscle growth, essentially putting the brakes on muscle development. The inhibition of myostatin is therefore a key target for promoting muscle hypertrophy. Research indicates that turkesterone, and extracts of Ajuga turkestanica rich in turkesterone, can significantly downregulate the expression of the myostatin gene. nih.govscirp.orgergo-log.com

A notable in vitro study demonstrated that an extract from Ajuga turkestanica led to a four-fold downregulation of myostatin mRNA expression in myotubes. nih.govscirp.orgscirp.orgresearchgate.net This effect was found to be more potent than that of the anabolic steroid methandrostenolone, which only produced a less than two-fold downregulation of myostatin in the same experimental setup. scirp.orgscirp.org This suggests a powerful myostatin-inhibiting potential for the compounds found in Ajuga turkestanica.

The mechanism by which turkesterone and other ecdysteroids inhibit myostatin is thought to be linked to the PI3K/Akt pathway. nih.govscirp.org There is a known interplay between the myostatin signaling pathway and the IGF-1/PI3K/Akt pathway, where the downregulation of myostatin can lead to an increased expression of genes within the PI3K pathway. scirp.orgscirp.org By reducing the expression of myostatin, turkesterone may effectively remove a key inhibitor of muscle growth, thereby facilitating an anabolic environment.

Table 1: Effect of Ajuga turkestanica Extract on Myostatin Gene Expression in C2C12 Myotubes

Treatment Concentration Duration Myostatin Gene Expression (Fold Change)
Ajuga turkestanica Extract 20 ppm 6 hours -4.0
Methandrostenolone 1 µM 6 hours < -2.0

Data sourced from Zubeldia et al. (2012). scirp.orgscirp.orggoogle.com

Pharmacological and Biological Activities of Turkesterone Hydrate in Preclinical Models

Metabolic Regulation Studies in Animal Models

Effects on Glucose Metabolism and Insulin (B600854) Sensitivity

Preclinical studies using animal models have demonstrated the potential of turkesterone (B103) to influence glucose metabolism and insulin sensitivity. In a notable study involving alloxan-induced diabetic rats, administration of turkesterone resulted in a significant decrease in serum glucose levels, reaching values comparable to the control group. caymanchem.comuzicps.uz This hypoglycemic effect was accompanied by an increase in serum insulin and C-peptide levels, suggesting a restorative effect on pancreatic function. caymanchem.comuzicps.uz

Further research has corroborated the hypoglycemic properties of turkesterone in various models of hyperglycemia, including those induced by glucose and adrenalin. nih.gov Phytoecdysteroids, including turkesterone, have shown a pronounced ability to lower blood glucose. nih.gov The mechanism behind this effect may be linked to the regulation of carbohydrate and protein metabolism. uzicps.uz Some studies suggest that ecdysteroids, as a class, may enhance insulin sensitivity, which could contribute to their glucose-lowering effects. core.ac.uk

Table 1: Effects of Turkesterone on Glucose Metabolism in Alloxan-Induced Diabetic Rats

Parameter Control Group Alloxan-Induced Diabetic Group Alloxan-Induced Diabetic Group Treated with Turkesterone
Serum Glucose Normal Increased by 3.0 times Returned to control level
Serum Insulin Normal Decreased Increased
Serum C-peptide Normal Decreased Increased

Data sourced from studies on alloxan-induced diabetic rats. caymanchem.comuzicps.uz

Modulation of Lipid Metabolism

Turkesterone has been investigated for its potential to modulate lipid metabolism in animal models. Research suggests that ecdysteroids, the class of compounds to which turkesterone belongs, may favorably affect lipid profiles. mdpi.com Studies on other ecdysteroids have indicated a potential to reduce serum cholesterol and triglycerides. researchdirects.com For instance, one study noted a 17% reduction in serum cholesterol and a 37% decrease in triglycerides with ecdysterone supplementation, although this was from an abstract and not a full paper. researchdirects.comresearchgate.net

In the context of obesity and metabolic syndrome, ecdysterone has demonstrated beneficial effects on fat tissue. nih.gov It has been shown to reduce lipid accumulation in human adipocytes in vitro, suggesting a potential role in managing adipogenesis. nih.gov While direct studies on turkesterone's impact on lipid profiles in animal models are less common, the broader class of ecdysteroids shows promise in this area. researchdirects.comnih.gov

Influence on Carbohydrate Metabolism

The influence of turkesterone on carbohydrate metabolism is closely linked to its effects on glucose regulation. nih.gov Studies have indicated that phytoecdysteroids, including turkesterone, are involved in the regulation of carbohydrate metabolism. uzicps.uz This is supported by findings that show a pronounced hypoglycemic effect in animal models. nih.gov The regulation of carbohydrate metabolism by turkesterone is considered a key aspect of its potential therapeutic benefits. idealnutrition.com.aumrsupplement.com.au

In a study on alloxan-induced diabetic rats, treatment with turkesterone led to a normalization of the activity of α-amylase in the pancreas and serum, an enzyme crucial for carbohydrate digestion. uzicps.uz This suggests that turkesterone may help restore normal carbohydrate processing in diabetic states. uzicps.uz

Cellular and Tissue-Level Activities

Antioxidant Properties in Cell-Free Assays and in vitro Systems

Turkesterone has demonstrated antioxidant properties in various in vitro and cell-free assay systems. In a cell-free assay, turkesterone was shown to scavenge DPPH radicals with an IC50 value of 140.92 µg/ml. caymanchem.com This indicates its capacity to neutralize free radicals.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro studies)

In vitro studies have revealed the antiproliferative and cytotoxic potential of turkesterone against several human cancer cell lines. Turkesterone has been shown to be cytotoxic to HeLa cervical, HepG2 hepatic, and MCF-7 breast cancer cells. caymanchem.comcaymanchem.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were reported as 75.2 µg/ml for HeLa cells, 63.01 µg/ml for HepG2 cells, and 105.2 µg/ml for MCF-7 cells. caymanchem.comcaymanchem.com

Furthermore, extracts from Ajuga turkestanica containing turkesterone have shown significant cytotoxic effects. nih.gov The chloroform (B151607) extract, in particular, demonstrated potent suppression of cancer cell growth. nih.gov These findings suggest that turkesterone may possess anticancer properties, although further research is needed to elucidate the underlying mechanisms. It is important to note that an extract of Ajuga turkestanica did not show androgenic activity in a bioassay, which is a relevant consideration for its potential therapeutic use. scirp.orgscirp.org

Table 2: Cytotoxic Activity of Turkesterone on Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µg/ml)
HeLa Cervical Cancer 75.2
HepG2 Hepatic Cancer 63.01
MCF-7 Breast Cancer 105.2

Data from in vitro studies. caymanchem.comcaymanchem.com

Impact on Cellular Stress Responses

Turkesterone, a phytoecdysteroid, has demonstrated notable effects on cellular stress responses in preclinical models. Research suggests that ecdysteroids, including turkesterone, may enhance the efficiency of protein synthesis and promote nitrogen retention in muscle tissues, which is crucial for maintaining an anabolic state. newphaseblends.com Some studies propose that these compounds might also modulate stress hormone levels, potentially mitigating the catabolic effects of cortisol. newphaseblends.com In animal models, turkesterone has been observed to aid in the repair of muscle fibers damaged after exercise and to increase glycogen (B147801) concentrations in muscles. This action can facilitate the removal of lactic acid, thereby supporting muscle recovery. draxe.com

Immunomodulatory and Adaptogenic Properties

Immunomodulating Activities in Rodent Models

In rodent models, turkesterone has exhibited significant immunomodulatory and adaptogenic properties. Studies have shown that both ecdysterone and turkesterone can increase the adaptation capacity of mice under immobilization-induced stress. researchgate.net These compounds have been found to prevent stress-related consequences and restore immunological activity. nih.gov Specifically, they prevent the involution of the thymicolymphatic system, reduce trophic disorders in the gastric mucosa, and counteract the stress-induced increase in adrenal gland weight. researchgate.net Furthermore, turkesterone has been shown to stimulate immunogenesis in animals with experimental immune deficiency resulting from immobilization stress. researchgate.net These findings underscore the potential of turkesterone to positively influence the immune system, particularly under conditions of stress. nih.gov

Antistress Effects Under Stress Conditions

Turkesterone is recognized for its antistress and adaptogenic effects, which help the body cope with stress and fatigue. draxe.comnih.gov In preclinical studies, turkesterone has been shown to increase the adaptation capacity of mice subjected to immobilization-induced stress. researchgate.netresearchdirects.com It helps to prevent the negative physiological consequences of stress. researchgate.net For instance, under stress conditions, turkesterone helps to prevent the decrease of ascorbic acid and cholesterol levels in the adrenal glands. researchgate.net It is also suggested that turkesterone can support mental health by mitigating anxiety and brain fog. draxe.com The proposed mechanisms for these effects include the support of neurotransmitter production. draxe.com

Organ-Specific Biological Activities (Excluding Human Clinical Outcomes)

Hepatoprotective Effects

Preclinical studies have indicated that turkesterone possesses hepatoprotective properties. advancedmolecularlabs.com In rodent models with hepatitis induced by carbon tetrachloride, administration of turkesterone was shown to prevent the hepatotoxic action of the chemical. nih.gov Phytoecdysteroids, including turkesterone, are reported to have a positive effect on the liver through the enhancement of protein synthesis. scispace.com These findings suggest a protective role for turkesterone against liver damage in certain experimental conditions.

Anti-inflammatory Responses

Table of Research Findings on Turkesterone's Biological Activities

Activity Model/System Key Findings References
Cellular Stress Response Animal ModelsAids in muscle fiber repair post-exercise; increases muscle glycogen concentrations. draxe.com
Immunomodulation Rodent Models (Immobilization Stress)Prevents thymicolymphatic system involution; restores immunological activity; stimulates immunogenesis. researchgate.netnih.gov
Antistress Effects Rodent Models (Immobilization Stress)Increases adaptation capacity; prevents stress-induced adrenal changes. researchgate.netresearchdirects.com
Hepatoprotection Rodent Models (Carbon Tetrachloride-induced Hepatitis)Prevents hepatotoxic action. advancedmolecularlabs.comnih.govscispace.com
Anti-inflammatory Rodent Models (Collagen-induced Arthritis)Ecdysteroids demonstrated reduced inflammation. nih.govscispace.com

Neuroprotective Potential

Emerging research in preclinical models suggests that Turkesterone (hydrate) and other phytoecdysteroids may possess neuroprotective properties. mednexus.orgmdpi.com These effects are primarily attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in cell survival and stress response. mednexus.orgresearchgate.net

Studies on cell cultures, particularly using the human neuroblastoma SH-SY5Y cell line, have provided initial evidence for the neuroprotective effects of ecdysteroids. mednexus.org These in vitro experiments demonstrate that ecdysteroids can enhance the survival and viability of neuronal cells when exposed to various neurotoxic stressors, including oxidative stress. mednexus.org The protective mechanisms appear to involve counteracting the damaging effects of reactive oxygen species (ROS) and shielding neuronal cells from oxidative damage. mednexus.org

One of the key mechanisms underlying the neuroprotective effects of ecdysteroids is the activation of antioxidant enzymes. researchgate.net For instance, some studies have shown that these compounds can increase the activity of enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, which play a crucial role in neutralizing harmful free radicals. researchgate.net

Furthermore, the modulation of various signaling pathways is a significant aspect of the neuroprotective action of ecdysteroids. researchgate.net Research has pointed to the involvement of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways, which are critical for promoting cell survival and proliferation. researchgate.net For example, 20-hydroxyecdysone (B1671079) (20E), a closely related phytoecdysteroid, has been shown to exert its effects through the regulation of the Nrf2/HO-1 and MAPK pathways. researchgate.net

In addition to their antioxidant properties, some steroidal compounds have demonstrated anti-inflammatory effects, which can contribute to neuroprotection by reducing neuroinflammation—a common factor in many neurodegenerative diseases. mednexus.org While direct evidence for Turkesterone's anti-inflammatory action in the brain is still developing, the broader class of ecdysteroids has shown potential in this area. mednexus.org For instance, studies have shown that ecdysteroids can inhibit the production of pro-inflammatory cytokines. mednexus.org

Animal models have also provided insights into the neuroprotective potential of ecdysteroids. For example, in a study on mice subjected to stress, ecdysterone and turkesterone were found to counteract the negative consequences of stress and restore immunological activity. researchgate.net Another study highlighted that the combination of HIIT exercise and ecdysterone treatment might be a viable therapeutic strategy for Alzheimer's disease, owing to its free-radical scavenging and neuroprotective qualities. nih.gov

It is important to note that much of the research in this area has been conducted on ecdysteroids as a class, with a significant focus on 20-hydroxyecdysone. mednexus.orgresearchgate.netnih.gov While Turkesterone is a prominent ecdysteroid, more specific research is needed to fully elucidate its unique neuroprotective profile. mdpi.com The existing data, however, provides a strong foundation for future investigations into the therapeutic potential of Turkesterone (hydrate) in the context of neurodegenerative disorders and brain injury. mednexus.orgresearchgate.net

Research Findings on Neuroprotective Effects of Ecdysteroids

Model System Compound(s) Key Findings Reference(s)
SH-SY5Y neuroblastoma cellsSteroids and ecdysteroidsEnhanced survival and viability of cells exposed to neurotoxic stressors; mitigated oxidative stress by counteracting reactive oxygen species. mednexus.org
SH-SY5Y neuroblastoma cellsSteroids and ecdysteroidsActivated antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) and modulated PI3K/Akt and MAPK/ERK signaling pathways. researchgate.net
PC12 cells20-hydroxyecdysoneExhibited neuroprotective effects against MPP+ toxicity, potentially through antioxidant properties affecting the PI3K-Nrf2 pathway. nih.gov
Stress-induced mouse modelEcdysterone and TurkesteronePrevented stress-related consequences and restored immunological activity. researchgate.net
Alzheimer's disease rat model20-hydroxyecdysone with HIIT exerciseCombination therapy showed potential due to free-radical scavenging and neuroprotective qualities. nih.gov

Structure Activity Relationships and Analog Design for Turkesterone Hydrate

Key Structural Determinants for Biological Activity

The potency of turkesterone (B103) and other ecdysteroids is highly dependent on the presence and orientation of specific functional groups. These include multiple hydroxyl groups and a characteristic enone system in the steroid nucleus.

The polyhydroxylated nature of turkesterone is fundamental to its biological function. Specific hydroxyl groups at various positions on the steroid backbone play critical roles in receptor binding and subsequent biological response.

C-2, C-3, C-14, and C-22 Hydroxyl Groups: These hydroxyl groups are considered particularly important for the biological activity of ecdysteroids in general. mdpi.comnih.govresearchgate.net Parallel SAR studies across different arthropod species have shown that the incremental addition of hydroxyl groups at positions 2, 3, 14, 20, and 22 enhances potency. researchgate.netnih.gov The 2,3-diol system is also noted as being important for anabolic activity. researchgate.net

C-11α Hydroxyl Group: Turkesterone is distinguished by the presence of an 11α-hydroxyl group. nih.govoup.comnih.gov This feature is considered essential for its anabolic activity. mdpi.commdpi.com While the addition of the 11α-hydroxyl group does not appear to be critical for interaction with the ecdysteroid receptor in some insects, it is thought to contribute to an increase in protein synthesis-stimulating activity. core.ac.ukeje.cz Studies on ajugasterone C, which also possesses an 11α-hydroxyl group, show similar biological activity to compounds without this feature, suggesting its role may be context-dependent. eje.cz

C-20 Hydroxyl Group: The hydroxyl group at the C-20 position is strongly correlated with the anabolic activity of phytoecdysteroids. mdpi.comnih.govmdpi.com

C-22 Hydroxyl Group: While important for activity, a free 22-hydroxyl group is not an absolute requirement. thaiscience.info Studies on 22-O-alkyl ethers and acyl esters of 20-hydroxyecdysone (B1671079) have shown that activity can be retained and sometimes even enhanced, suggesting that the steric factor at this position is not highly sensitive. thaiscience.info

C-25 Hydroxyl Group: In contrast to other hydroxylations, the addition of a hydroxyl group at the C-25 position has been shown to decrease potency. researchgate.netnih.gov

The characteristic 7-en-6-one moiety, consisting of a double bond between carbons 7 and 8 and a ketone group at carbon 6, is a crucial structural feature for the biological activity of ecdysteroids. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netuzh.ch This α,β-unsaturated ketone chromophore is a hallmark of the ecdysteroid family and is essential for their hormonal effects. mdpi.comnih.gov

Significance of Hydroxyl Groups (C-2, C-3, C-11α, C-14, C-20, C-22, C-25)

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For ecdysteroids like turkesterone, QSAR models have been instrumental in predicting receptor binding and understanding the molecular interactions that govern their function.

QSAR models have been developed to predict the binding affinity of ecdysteroids to the ecdysteroid receptor (EcR). researchgate.net These models, including 3D-QSAR and 4D-QSAR approaches, help to identify the key structural features that determine the potency of these compounds. scilit.comacs.org For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to analyze ecdysteroids, revealing the influence of steric effects on their activity. nih.gov Multidimensional QSAR analyses have also been employed to evaluate different ecdysteroid agonist chemotypes. nih.govjst.go.jp These predictive models are valuable tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.

Molecular modeling studies, often guided by QSAR predictions, have provided insights into how turkesterone and its analogs fit into the ligand-binding domain (LBD) of the EcR. nih.govoup.comnih.gov The EcR, a nuclear receptor, forms a heterodimer with the Ultraspiracle protein (USP) to become functional. researchgate.netresearchgate.net

Crystal structures of the EcR/USP LBD complexed with various ligands have revealed a flexible and adaptable binding pocket. researchgate.netresearchgate.net These studies have shown that the binding pocket can change its size and shape significantly to accommodate different ligands, a phenomenon known as "induced fit". researchgate.netdpi.qld.gov.au For example, the comparison of EcR structures bound to the steroidal ligand ponasterone A versus a non-steroidal agonist showed radically different and only partially overlapping binding pockets. researchgate.net

Modeling studies predicted that the LBD cavity would have available space in the vicinity of C-11 and C-12 of the ecdysteroid, a hypothesis that prompted the synthesis of turkesterone derivatives to explore this region. nih.govoup.comnih.govresearchgate.net Exploring these protein-protein interactions within the LBD is crucial for understanding the complete mechanism of gene regulation. kennesaw.edu Homology modeling has also been used to predict the structure of the LBD in various species, aiding in the screening of potential endocrine-disrupting chemicals. uit.nogoogle.com

Predictive Models for Ecdysteroid Receptor Binding

Synthesis and Biological Evaluation of Turkesterone (hydrate) Derivatives

The synthesis of turkesterone derivatives has been a key strategy for probing the structure-activity relationships of this class of compounds. By selectively modifying the turkesterone molecule, researchers can evaluate the impact of these changes on biological activity.

A notable example is the regioselective synthesis of a series of 11α-acyl derivatives of turkesterone. nih.govoup.comnih.govresearchgate.net This work was prompted by molecular modeling studies suggesting that the EcR ligand-binding pocket had space near the C-11 position of the steroid. nih.govoup.comnih.gov To achieve selective acylation at the 11α-hydroxyl group, the other reactive diols at C-2/C-3 and C-20/C-22 had to be protected. nih.gov

The biological activity of these synthesized derivatives was then evaluated using a Drosophila melanogaster BII cell-based bioassay and an in vitro radioligand-displacement assay with the D. melanogaster EcR/USP receptor proteins. nih.govoup.comnih.gov The results showed that the 11α-acyl derivatives retained a significant amount of biological activity compared to the parent turkesterone. oup.comnih.gov Interestingly, the biological activity did not decrease linearly with the increasing length of the acyl chain. Activity initially dropped from the C2 to the C4 acyl derivatives, then increased for the C6 to C10 derivatives, before decreasing again for the C14 and C20 derivatives. oup.comnih.gov

These findings have important implications for understanding how ecdysteroids interact with their receptor and open up possibilities for creating affinity-labeled and fluorescently-tagged ecdysteroids for further biochemical studies. oup.comnih.gov Other synthetic efforts have focused on creating different analogs, such as those with modified side chains, to further explore the structural requirements for activity. rsc.org

Table of Synthesized Turkesterone Derivatives and Their Relative Activity

DerivativeAcyl Chain LengthRelative Biological Activity Trend
Turkesterone (Parent)-Baseline
11α-acetyl-turkesteroneC2Lower than parent
11α-butyryl-turkesteroneC4Lower than C2 derivative
11α-hexanoyl-turkesteroneC6Higher than C4 derivative
11α-decanoyl-turkesteroneC10Higher than C6 derivative
11α-myristoyl-turkesteroneC14Lower than C10 derivative
11α-arachidonyl-turkesteroneC20Lower than C14 derivative
This table is a representation of the trends described in the literature. oup.comnih.gov Absolute activity values would require specific experimental data.

Regioselective Synthesis of 11α-Acyl Derivatives

The synthesis of 11α-acyl derivatives of turkesterone is a targeted approach to probe the ligand-binding domain of the ecdysteroid receptor. nih.gov Previous quantitative structure-activity relationship (QSAR) modeling predicted that this receptor cavity possesses available space near the C-11/C-12 region of the ecdysteroid. nih.gov To investigate this, a series of turkesterone 11α-acyl derivatives were synthesized regioselectively. nih.gov

Due to the multiple reactive secondary hydroxyl groups present in the turkesterone molecule, protection of the diols at C-2/C-3 and C-20/C-22 was a necessary first step to enable selective acylation of the 11α-hydroxyl group. nih.gov The general synthetic scheme involved a four-step process:

Protection of the C-20 and C-22 hydroxyl groups as a phenylboronate (B1261982) ester.

Protection of the C-2 and C-3 hydroxyls as an isopropylidene (acetonide) group.

Acylation of the 11α-hydroxyl group.

Removal of the protecting groups to yield the final 11α-acyl derivative. nih.govresearchgate.netresearchgate.net

The structures of the resulting analogs were confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and low-resolution mass spectrometry, with purity verified by High-Performance Liquid Chromatography (HPLC). nih.govnih.gov The key distinguishing feature in the 1H-NMR spectra of the acylated analogs was the downfield shift of approximately 1 ppm for the acylated oxymethine proton at the 11-position. nih.gov

Table 1: Synthesized 11α-Acyl Derivatives of Turkesterone

CompoundR GroupAcyl Chain Length
11α-acetyl-turkesterone CH₃COC2
11α-propionyl-turkesterone CH₃CH₂COC3
11α-butyryl-turkesterone CH₃(CH₂)₂COC4
11α-hexanoyl-turkesterone CH₃(CH₂)₄COC6
11α-octanoyl-turkesterone CH₃(CH₂)₆COC8
11α-decanoyl-turkesterone CH₃(CH₂)₈COC10
11α-myristoyl-turkesterone CH₃(CH₂)₁₂COC14
11α-arachidoyl-turkesterone CH₃(CH₂)₁₈COC20

This table is generated based on the described synthesis of a series of 11α-acyl derivatives with varying chain lengths. nih.govresearchgate.netresearchgate.net

Characterization of Analog Biological Activities in Bioassay Systems

The biological activities of the synthesized turkesterone 11α-acyl derivatives were evaluated using two primary bioassay systems: a Drosophila melanogaster BII cell-based bioassay for ecdysteroid agonists and an in vitro radioligand-displacement assay with bacterially-expressed D. melanogaster ecdysteroid receptor (EcR) and ultraspiracle protein (USP) complexes. nih.govresearchgate.netresearchgate.net

In the BII bioassay, turkesterone itself demonstrates an activity approximately 100-fold lower than that of 20-hydroxyecdysone. nih.gov All of the tested 11α-acyl derivatives maintained quantifiable biological activity, though it ranged from nearly identical to over 1,000-fold less than the parent turkesterone. nih.gov

The structure-activity relationship revealed a distinct trend. The biological activity initially decreased as the acyl chain length was extended from acetate (B1210297) (C2) to butyrate (B1204436) (C4). nih.govnih.gov However, the activity then increased with longer chains, from hexanoate (B1226103) (C6) to decanoate (B1226879) (C10), before declining again with the even longer myristate (C14) and arachidate (B1238690) (C20) chains. nih.govnih.govbioone.org This pattern suggests the presence of a hydrophobic pocket in the ligand-binding domain of the EcR that can accommodate acyl chains of a certain length, substantiating the predictions from CoMFA (Comparative Molecular Field Analysis) modeling. nih.gov

The ability of the derivatives to displace a radiolabeled ponasterone A ([³H]ponA) ligand from the EcR/USP receptor complex was also assessed. glpbio.com The findings from this receptor-binding assay were consistent with the results from the cell-based bioassay. nih.gov

Table 2: Relative Biological Activity of Turkesterone 11α-Acyl Derivatives

CompoundAcyl Chain LengthRelative Activity Trend in BII Bioassay
Turkesterone (Parent) N/ABaseline
11α-acetyl-turkesterone C2Initial Decrease
11α-propionyl-turkesterone C3Decreasing
11α-butyryl-turkesterone C4Lowest Activity in Short-Chain Series
11α-hexanoyl-turkesterone C6Increasing
11α-octanoyl-turkesterone C8Increasing
11α-decanoyl-turkesterone C10Peak Activity in Long-Chain Series
11α-myristoyl-turkesterone C14Decreasing
11α-arachidoyl-turkesterone C20Decreasing

This table summarizes the observed trend in biological activity as the acyl chain length is varied. nih.govnih.govbioone.org

These findings have significant implications for understanding the interaction between ecdysteroids and the ecdysteroid receptor and could be applied in the future development of affinity-labeled or fluorescently-tagged ecdysteroids for research purposes. nih.govbioone.org

Comparative Ecdysteroid Research and Turkesterone Hydrate

Structural Similarities and Differences with Other Phytoecdysteroids (e.g., 20-hydroxyecdysone (B1671079), Ecdysterone, Cyasterone)

Phytoecdysteroids share a fundamental four-ring steroid skeleton known as cyclopentanoperhydrophenanthrene, but they exhibit significant structural diversity. nih.govmdpi.com They are characteristically polyhydroxylated, generally retain the full sterol carbon skeleton, and possess a distinctive 14α-hydroxy-7-en-6-one chromophore in the B-ring with an A/B-cis-ring junction. mdpi.comnih.gov These features make them more polar and sterically different from vertebrate steroid hormones. mdpi.comnih.gov

The most common phytoecdysteroid is 20-hydroxyecdysone (also known as ecdysterone). bioscientifica.com Turkesterone (B103) is a close analogue of 20-hydroxyecdysone, with the primary distinction being the presence of an additional hydroxyl group at the C-11α position. nih.gov Another related compound, cyasterone, is also found in plants like Ajuga turkestanica. google.comcore.ac.uk The core structure of these compounds is a C27 cholestane (B1235564) skeleton, although variations with 28 or 29 carbons exist, such as makisterone (B1173491) A. researchgate.netmdpi.com

Key structural features important for biological activity include the 7-en-6-one group and hydroxyl groups at specific positions (C-2, C-3, C-14, C-22), with the C-20 hydroxyl group being correlated with anabolic activity. mdpi.com The presence and orientation of these hydroxyl groups differentiate the various ecdysteroid analogues.

Table 1: Structural Comparison of Selected Phytoecdysteroids

FeatureTurkesterone20-hydroxyecdysone (Ecdysterone)Cyasterone
Chemical Formula C27H44O8C27H44O7C29H44O8
Core Skeleton CholestaneCholestaneStigmastane (with lactone ring)
A/B Ring Junction cisciscis
Key Functional Groups 14α-hydroxy-7-en-6-one14α-hydroxy-7-en-6-one14α-hydroxy-7-en-6-one
Hydroxyl (-OH) at C-11α Yes nih.govNoNo
Hydroxyl (-OH) at C-20 Yes mdpi.comYes mdpi.comYes
Side Chain Feature Standard C8 side chainStandard C8 side chainContains a γ-lactone ring

Diversification of Effects Among Ecdysteroid Analogues

Beyond their anabolic properties, ecdysteroids exhibit a wide range of other pharmacological effects in mammals, though these effects can vary between different analogues. nih.govnih.govresearchgate.net These diverse activities highlight the potential of ecdysteroids as multifaceted therapeutic and nutraceutical agents. biophytis.com

General effects attributed to various ecdysteroids include:

Metabolic Regulation : Ecdysteroids have been shown to have anti-diabetic effects, potentially reducing hyperglycemia. bioscientifica.combioscientifica.com They can also influence lipid metabolism, with some studies reporting hypocholesterolemic effects. bioscientifica.com

Hepatoprotective and Cardioprotective : Research suggests that ecdysteroids may offer protective benefits to the liver and cardiovascular system. nih.govresearchgate.net

Adaptogenic and Immunomodulatory : Ecdysteroids are often classified as adaptogens, helping the body resist stressors. biotechlink.org Immunomodulatory activities have also been reported. nih.govbiotechlink.org

Neuroprotective : Some studies have described actions on the central nervous system, including the protection of neurons. bioscientifica.combioscientifica.com

Enzyme Inhibition : A study assessing 20 different ecdysteroids found that they displayed varying levels of inhibitory effects against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. nih.gov Viticosterone E, for instance, was the most potent tyrosinase inhibitor among those tested. nih.gov

The existence of over 500 different phytoecdysteroids suggests a vast field for research into their unique biological activities. researchgate.netmdpi.com The specific effects of an ecdysteroid are dependent on its unique structure, and while some effects like stimulating protein synthesis are common to many, the potency and range of other biological actions differ among analogues. bioscientifica.combioscientifica.com This diversification underscores the importance of studying individual compounds like turkesterone to fully understand their specific biological profile.

Historical Perspectives and Evolution of Turkesterone Hydrate Research

Early Discoveries and Investigations of Ecdysteroids

The journey into the world of ecdysteroids began not in plants, but in insects. In 1954, researchers Butenandt and Karlson successfully isolated the first ecdysteroid from the pupae of the silkworm, Bombyx mori. encyclopedia.pub This crystalline substance, named ecdysone (B1671078), was identified as the hormone responsible for controlling the molting process in arthropods. encyclopedia.pubmdpi.com The structural elucidation of ecdysone was a significant milestone, finally achieved in 1965. encyclopedia.pubresearchgate.net It was soon discovered that ecdysone itself is often a precursor to the more active hormone, 20-hydroxyecdysone (B1671079) (also known as ecdysterone), which was also identified in silkworm pupae. encyclopedia.pubmdpi.com

A paradigm shift occurred in 1966 with the discovery of these same compounds in plants, which made them readily available in much larger quantities for research. nih.gov This finding opened the door to extensive pharmacological studies. nih.gov The presence of ecdysteroids in the plant kingdom, termed phytoecdysteroids, was reported almost simultaneously by several research groups. encyclopedia.pubmdpi.com These initial discoveries unveiled that plants could contain significantly higher concentrations of these compounds than insects. For instance, the amount of 20-hydroxyecdysone isolated from 500 kg of silkworm pupae could be obtained from less than one gram of certain plant species. encyclopedia.pubmdpi.com This high abundance greatly facilitated the isolation and identification of new ecdysteroid analogues. mdpi.com

Table 1: Pioneering Discoveries of Phytoecdysteroids

Compound(s) Plant Source Key Finding
20-hydroxyecdysone Podocarpus elatus (wood) First identification of an insect-molting hormone in a plant source. mdpi.comresearchgate.net
Ponasterone A, B, C Podocarpus nakaii (leaves) Isolation of new, highly active ecdysteroid analogues from a plant. encyclopedia.pubresearchgate.net
20-hydroxyecdysone, Inokosterone Achyranthes fauriei (roots) Discovery in a different plant family, indicating a wider distribution. encyclopedia.pubmdpi.com
20-hydroxyecdysone Polypodium vulgare (rhizomes) Identification in ferns, expanding the known botanical sources of ecdysteroids. encyclopedia.pubmdpi.com
20-hydroxyecdysone Pteridium aquilinum (pinnae) Further confirmation of ecdysteroids in the fern family. encyclopedia.pubmdpi.com

Evolution of Research Focus on Turkesterone (B103) (hydrate)

Following the initial wave of phytoecdysteroid discoveries, research began to differentiate between the various analogues based on their biological activity. Turkesterone, an ecdysteroid primarily derived from the Ajuga turkestanica plant, emerged as a compound of particular interest due to its potent biological effects. nih.govmjfitness.aucaymanchem.com Early studies suggested that Turkesterone possessed a pronounced anabolic activity. nih.gov

A pivotal study in 1976 by Syrov investigated the anabolic effects of several phytoecdysteroids, including Turkesterone and 20-hydroxyecdysone, in rats. The research demonstrated that Turkesterone exhibited significant anabolic properties, stimulating protein synthesis and increases in muscle mass. mdpi.com This study was fundamental in establishing Turkesterone as one of the most biologically active phytoecdysteroids, steering subsequent research towards understanding its specific mechanisms and comparative effectiveness. mdpi.com Further investigations continued to compare Turkesterone to other ecdysteroids, often highlighting its superior or comparable potency in various biological assays. mdpi.com The consistent findings of its high activity solidified its position as a primary subject within ecdysteroid research. transparentlabs.com

Table 2: Selected Early Comparative Research on Turkesterone

Study Focus Compared Compounds Key Observation Reference
Anabolic Activity Turkesterone, 20-hydroxyecdysone, other phytoecdysteroids Showed significant increases in muscle mass and total protein content, highlighting Turkesterone's potent anabolic effects. mdpi.com
Hormonal Activity Turkesterone, Ecdysterone Assessed hormonal activity in last instar larvae of various insects, with Turkesterone showing high potency. caymanchem.com
Receptor Binding Turkesterone, Muristerone A Compared the binding affinity to the ecdysteroid receptor in an insect cell line. caymanchem.com

Methodological Advancements Shaping Turkesterone (hydrate) Research

The evolution of analytical techniques has been critical to the progress of Turkesterone research, from its initial isolation to its detailed structural and quantitative analysis.

Early investigations relied heavily on Thin-Layer Chromatography (TLC) for the separation and preliminary identification of ecdysteroids. mdpi.com While foundational, TLC has largely been superseded by more powerful methods. mdpi.com The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the field, offering vastly superior separation and quantification of ecdysteroids from complex plant extracts. nih.govmdpi.com Reversed-phase HPLC, in particular, has become a standard and reliable method for analyzing both Turkesterone and Ecdysterone. mdpi.comresearchgate.net

Structural elucidation has been profoundly impacted by spectroscopic methods. Mass Spectrometry (MS) allows for the determination of molecular weight and fragmentation patterns, which can help distinguish between different ecdysteroid structures. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the compound's carbon-hydrogen framework, enabling the precise determination of its stereochemistry.

The most significant recent advancements involve the use of "hyphenated techniques," which couple the separation power of chromatography with the identification capabilities of spectroscopy. mdpi.com Techniques such as HPLC-MS and the highly sophisticated HPLC-NMR-MS allow for the direct, on-line analysis of crude plant extracts, enabling researchers to separate, identify, and characterize multiple ecdysteroids, including minor components, in a single run. acs.orgacs.org These powerful, multi-hyphenated methods have dramatically accelerated the pace of discovery and characterization in ecdysteroid research. mdpi.com

Table 3: Evolution of Analytical Methods in Turkesterone Research

Method Principle Application in Turkesterone Research
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. Early method for the purification and qualitative analysis of ecdysteroids. mdpi.com
High-Performance Liquid Chromatography (HPLC) High-pressure separation on a packed column, providing high resolution and quantification. Gold standard for the identification and quantification of Turkesterone in plant extracts and supplements. nih.govmdpi.comresearchgate.net
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Used for molecular weight determination and structural analysis through fragmentation patterns. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. Crucial for the complete structural and stereochemical elucidation of Turkesterone and its analogues. nih.gov
Hyphenated Techniques (e.g., HPLC-MS, HPLC-NMR) The online coupling of a separation technique (HPLC) with one or more spectroscopic detection methods. Enables simultaneous separation, identification, and structural characterization of ecdysteroids in complex mixtures. mdpi.comacs.orgacs.org

Future Trajectories and Unanswered Questions in Turkesterone Hydrate Research

Advanced Preclinical Models for Comprehensive Mechanistic Understanding

To date, the majority of research on Turkesterone (B103) and other phytoecdysteroids has been conducted using in vitro cell cultures and in vivo animal models, with very little data from human studies. nasm.org In vitro models, such as C2C12 skeletal muscle myotubes, have been instrumental in demonstrating that phytoecdysteroid-rich extracts can stimulate protein synthesis. iu.edu In vivo studies have often utilized rodent models, including stress-induced mice to examine adaptogenic effects and alloxan-induced diabetic rats to investigate metabolic properties. nih.govresearchgate.net

However, these models have limitations. For instance, a study using sedentary aging mice found no significant anabolic effects from an Ajuga turkestanica extract, suggesting that the animal model's age and physiological state are critical variables that can influence outcomes. iu.edu This highlights the need for more sophisticated and relevant preclinical models to gain a comprehensive mechanistic understanding.

Future research could employ advanced models such as:

Chimeric mice with humanized livers: This model has been used to study the effects of 20-hydroxyecdysone (B1671079) on hepatic gene expression and could be adapted for Turkesterone to better predict its metabolic effects in humans. researchgate.net

Organ-on-a-chip technology: Microfluidic devices containing human cells could model the function of specific tissues (e.g., muscle, liver) and their responses to Turkesterone, offering a bridge between simple cell culture and complex whole-organism studies.

Specialized disease models: Beyond general stress and diabetes models, future studies could use models for neurodegenerative conditions, leveraging neuroblastoma cell lines to explore potential neuroprotective effects. acs.org

Exercise-coupled models: Since interest in Turkesterone is high in the context of physical performance, animal models subjected to specific, controlled exercise regimens are necessary to understand how mechanical stress and the compound interact to affect muscle tissue. nasm.org

Development of Novel Turkesterone (hydrate) Analogues with Enhanced Specificity

Chemical synthesis of novel analogues of Turkesterone represents a promising frontier for both therapeutic development and basic research. By modifying the core structure of the molecule, researchers can probe its interaction with biological targets and potentially create new compounds with enhanced specificity and efficacy.

A notable area of progress has been the regioselective synthesis of a series of Turkesterone 11α-acyl derivatives. nih.govnih.govoup.com This work was prompted by molecular modeling studies predicting that the ligand-binding domain of the ecdysteroid receptor possesses space near the C-11 position of the steroid. nih.govnih.gov The synthetic strategy involved a multi-step process to protect the more reactive hydroxyl groups at other positions (C-2, C-3, C-20, C-22) to allow for the selective acylation of the 11α-hydroxyl group. nih.govresearchgate.net

The resulting analogues were tested for biological activity, revealing that the length of the attached acyl chain significantly influences their potency. nih.gov This line of research not only helps to map the ligand-receptor interaction but also opens the door to creating analogues with tailored properties, such as improved bioavailability or target specificity. nih.gov Another innovative approach is squalenoylation, which involves conjugating the molecule to squalene (B77637) to create self-assembling nanostructures, a technique with potential applications in drug delivery. acs.org

Table 1: Research on Turkesterone 11α-Acyl Derivatives
DerivativeSynthetic ApproachKey FindingReference
Turkesterone 11α-acetateRegioselective acylation of the 11α-hydroxyl group after protection of other diols.Biological activity in a Drosophila melanogaster BII bioassay was retained. Activity varied with acyl chain length, initially decreasing (C2 to C4) and then increasing (C6 to C10), suggesting a specific binding pocket. nih.gov, nih.gov
Turkesterone 11α-butyrate
Turkesterone 11α-hexanoate
Turkesterone 11α-decanoate

Integration of Omics Technologies in Turkesterone (hydrate) Research

The complexity of natural product action necessitates a systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is a critical future direction for Turkesterone research. nih.govmetabolomics.se These high-throughput techniques can provide an unbiased, comprehensive view of the molecular changes induced by the compound.

Metabolomics: This approach has already been applied to the source plant, Ajuga turkestanica. Using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have characterized and quantified dozens of metabolites, including ten different ecdysteroids, within various organs of the plant. researchgate.net This provides a clear chemical fingerprint of extracts.

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can determine how Turkesterone affects gene expression. This has been applied to the related ecdysteroid 20-hydroxyecdysone, where transcriptomics revealed its effect on genes in the hepatic steroidogenic pathway. researchgate.net A similar approach for Turkesterone could uncover the genetic pathways it modulates in muscle, liver, or other tissues.

Proteomics and Integrated Multi-Omics: The ultimate goal is to understand how changes in gene expression translate to changes in the proteome—the entire set of proteins—and subsequent systemic effects. Integrating transcriptomic, proteomic, and metabolomic data will be essential to build a complete picture of Turkesterone's mechanism of action, from receptor interaction to physiological outcome.

Table 2: Application of Omics Technologies in Phytoecdysteroid Research
Omics TechnologyApplicationExample/Potential for TurkesteroneReference
MetabolomicsCharacterize and quantify metabolites in plant extracts and biological samples.Identified 51 compounds, including 10 ecdysteroids, in Ajuga turkestanica. Can be used to track Turkesterone metabolites in vivo. researchgate.net
TranscriptomicsMeasure changes in gene expression in response to treatment.Used to show 20-hydroxyecdysone downregulates CYP17A1 in humanized mouse livers. Can identify gene networks affected by Turkesterone. researchgate.net
ProteomicsAnalyze changes in the entire protein complement of a cell or tissue.Can identify protein synthesis pathways and other cellular machinery directly impacted by Turkesterone. , spgykj.com
Nutritional GenomicsStudy the interaction between nutrients/supplements and the genome.Can help identify genetic variations that may influence an individual's response to Turkesterone. nih.gov

Methodological Innovations in Phytoecdysteroid Analysis

Accurate and reliable analytical methods are the bedrock of phytochemical research. As interest in Turkesterone grows, so does the need for robust methods for its identification, quantification, and quality control. researchgate.netmdpi.com The polar nature of ecdysteroids makes their separation from other plant constituents a complex task. nih.gov

Significant progress has been made in the use of High-Performance Liquid Chromatography (HPLC) for analyzing Turkesterone and other phytoecdysteroids. amazonaws.com Modern methods often employ reversed-phase chromatography with gradient elution to achieve superior separation of structurally similar compounds. researchgate.netmdpi.com

Key innovations and future directions in this area include:

Hyphenated Techniques: The coupling of HPLC with advanced detectors like Diode Array Detectors (DAD) and tandem Mass Spectrometry (MS/MS) has become the gold standard. biophytis.com LC-MS/MS allows for highly sensitive and specific quantification, even at very low concentrations (e.g., below 12 μg/mL), and enables the identification of novel or unexpected analogues in complex mixtures. researchgate.netmdpi.combiophytis.com

Ultra-High Performance Liquid Chromatography (UHPLC): This technique uses smaller particle sizes in the chromatography column to achieve faster analysis times and higher resolution compared to traditional HPLC. researchgate.net

Validated Methods for Complex Matrices: A major challenge is accurately measuring phytoecdysteroids in biological materials like blood or tissue. Researchers are developing and validating highly sensitive LC-MS/MS methods capable of simultaneously determining multiple ecdysteroids from sub-microliter sample volumes. nih.gov

Standardized Sample Preparation: The development of optimized and standardized protocols for sample extraction (e.g., with methanol (B129727) or ethanol) and clean-up (e.g., with Solid-Phase Extraction) is crucial for ensuring reproducible and comparable results across different laboratories. biophytis.com

Table 3: Comparison of Analytical Methods for Phytoecdysteroids
MethodPrinciplePrimary UseAdvantage
TLC-DensitometrySeparation on a thin layer followed by quantification of spot intensity.Screening and semi-quantitative analysis.Cost-effective, suitable for screening multiple samples. amazonaws.com
HPLC-DADLiquid chromatography separation with UV-Vis detection.Quantification and quality control of known compounds.Robust, reliable, widely available.
UHPLC-MS/MSHigh-resolution liquid chromatography with mass spectrometry detection.Trace quantification, metabolite identification, analysis of novel compounds.Highest sensitivity and specificity, structural elucidation. biophytis.com, nih.gov

Q & A

Q. What standardized methods are recommended for quantifying Turkesterone (hydrate) in plant extracts?

Turkesterone quantification requires high-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry. For instance, HPLC with UV detection at 254 nm has been used to analyze ecdysteroid profiles in Silene linicola hairy roots, achieving a detection limit of 0.1 µg/mL . Calibration curves should be validated using certified reference standards, and sample preparation must include purification steps (e.g., solid-phase extraction) to minimize matrix interference .

Q. What solvents are optimal for Turkesterone (hydrate) dissolution in in vitro assays?

Turkesterone (hydrate) exhibits limited solubility in polar solvents like water but dissolves adequately in DMSO (≥10 mg/mL) or chloroform. For cell-based assays, prepare stock solutions in DMSO (sterile-filtered, 0.22 µm) and dilute in culture media to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity. Solvent purity should be ≥99.9% to prevent contamination .

Q. Which in vivo models are suitable for studying Turkesterone’s metabolic effects?

Rodent models (e.g., diabetic rats or immobilization-stressed mice) are commonly used. For example:

  • Diabetic rats : Administer Turkesterone orally (5–20 mg/kg/day) to assess pancreatic β-cell regeneration via histopathology and insulin ELISA .
  • Immobilized mice : Evaluate immunomodulatory effects by measuring serum corticosterone and cytokine levels (e.g., IL-6, TNF-α) after subchronic dosing .

Advanced Research Questions

Q. How can experimental design address contradictory data on Turkesterone’s bioactivity across studies?

Discrepancies in bioactivity (e.g., anabolic vs. anti-inflammatory effects) often arise from:

  • Dose-dependent responses : Conduct dose-ranging studies (e.g., 0.02–50 µg/g body weight) to identify therapeutic windows .
  • Species-specific metabolism : Compare pharmacokinetic profiles in rodents vs. human hepatocyte models using LC-MS/MS .
  • Matrix effects : Standardize extraction protocols (e.g., MeOH:H₂O gradients) to minimize variability in plant-derived samples .

Q. What factors influence Turkesterone yield in plant tissue cultures, and how can they be optimized?

Key factors include:

  • Elicitors : Methyl jasmonate (MeJ) at 100 µM increases Turkesterone production by 35% in Silene linicola hairy roots over 6 days. Optimize exposure duration to balance yield with potential cytotoxicity .
  • Nutrient media : Supplementation with sucrose (3% w/v) and ammonium nitrate (25 mM) enhances biomass and ecdysteroid synthesis .
  • Light conditions : Red-light spectra (660 nm) may upregulate biosynthetic genes (e.g., CYP306A1) in photoperiod-sensitive species.

Q. How can researchers validate Turkesterone’s mechanism of action in muscle hypertrophy studies?

Employ a multi-omics approach:

  • Transcriptomics : RNA-seq of C2C12 myotubes treated with Turkesterone (1–10 µM) to identify mTOR/Akt pathway activation .
  • Proteomics : SILAC labeling to quantify changes in myosin heavy chain (MHC) isoforms and atrophy markers (e.g., MuRF-1) .
  • Metabolomics : LC-MS profiling of ATP/ADP ratios and creatine kinase activity to assess energy metabolism shifts .

Q. What advanced techniques resolve structural ambiguities in Turkesterone derivatives?

  • X-ray crystallography : For unambiguous confirmation of stereochemistry in synthetic analogs.
  • 2D NMR (HSQC, HMBC) : To assign hydroxyl and methyl group positions in hydrated forms .
  • High-resolution mass spectrometry (HRMS) : Detect trace impurities (e.g., 20-hydroxyecdysone) with mass accuracy <2 ppm .

Methodological Challenges and Solutions

Q. How to mitigate batch-to-batch variability in plant-derived Turkesterone extracts?

  • Quality control : Implement LC-UV/MS fingerprinting for each batch, with acceptance criteria (e.g., ≥95% purity, ≤2% 20-hydroxyecdysone) .
  • Standardization : Use certified reference materials (CRMs) from accredited suppliers (e.g., Sigma-Aldrich, CFN90217) .

Q. What statistical approaches are robust for analyzing Turkesterone’s dose-response data?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., MeJ concentrations) using Tukey’s HSD .

Critical Research Gaps

  • Human trials : No clinical data exist on Turkesterone’s pharmacokinetics or safety. Pilot studies should measure bioavailability and hepatic metabolism using stable isotope tracers .
  • Synergistic effects : Screen combinatorial libraries with Turkesterone and phytochemicals (e.g., withacnistin) to identify additive bioactivities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.